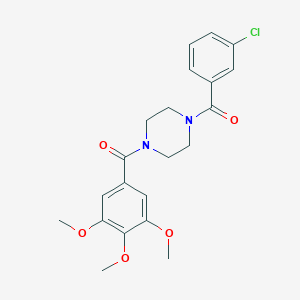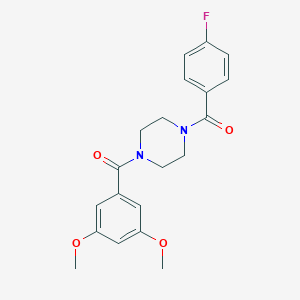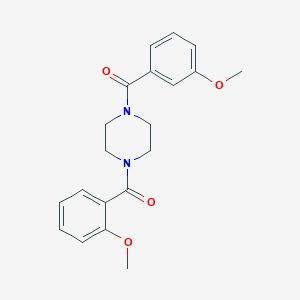![molecular formula C17H23ClN2O3 B247970 Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247970.png)
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a 2-chlorophenylamino group, and a 3-oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the 2-Chlorophenylamino Group: This step involves the reaction of the piperidine intermediate with 2-chloroaniline under appropriate conditions to introduce the 2-chlorophenylamino group.
Addition of the 3-Oxopropyl Group: The 3-oxopropyl group can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate can be compared with other piperidine derivatives and compounds with similar functional groups. Some similar compounds include:
Piperidine-4-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group but differ in other substituents.
Chlorophenylamino derivatives: Compounds with the chlorophenylamino group but different core structures.
Oxopropyl derivatives: Compounds with the oxopropyl group but different ring systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H23ClN2O3 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-7-10-20(11-8-13)12-9-16(21)19-15-6-4-3-5-14(15)18/h3-6,13H,2,7-12H2,1H3,(H,19,21) |
InChI 键 |
AKVSDAFSURZRKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247887.png)


![1-[(4-Bromophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247898.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247900.png)
![1-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247901.png)
![N-(2,5-dimethoxyphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247902.png)
![3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B247903.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247905.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247906.png)
![1-(4-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247908.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B247909.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-isonicotinoylpiperazine](/img/structure/B247910.png)
